(3-Fluorocyclobutyl)methanesulfonyl chloride
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Overview
Description
(3-Fluorocyclobutyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₈ClFO₂S It is a derivative of cyclobutane, where a fluorine atom is attached to the third carbon of the cyclobutyl ring, and a methanesulfonyl chloride group is attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methanesulfonyl chloride typically involves the following steps:
Fluorination of Cyclobutane: The starting material, cyclobutane, is fluorinated at the third carbon position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The fluorinated cyclobutane is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to fluorinate cyclobutane.
Continuous Sulfonylation: Employing continuous flow reactors for the sulfonylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced derivatives of the compound can be formed.
Scientific Research Applications
(3-Fluorocyclobutyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3-Fluorocyclobutyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
(1-Fluorocyclobutyl)methanesulfonyl chloride: Similar structure but with the fluorine atom at the first carbon position.
Cyclobutylmethanesulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain transformations.
Properties
IUPAC Name |
(3-fluorocyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMROZZCNLJEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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